molecular formula C12H37Na3O27Sb2 B13828635 Sodium Stibogluconate,(S)

Sodium Stibogluconate,(S)

Cat. No.: B13828635
M. Wt: 925.90 g/mol
InChI Key: VJCZMGLJTJZFEN-ZYPIZMQFSA-K
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Description

Sodium stibogluconate is a medication primarily used to treat various forms of leishmaniasis, a parasitic infection transmitted by sand-fly bites. It is known by its chemical name antimony D-gluconic acid and is sold under the brand name Pentostam . This compound belongs to the class of pentavalent antimonials and has been in medical use since the 1940s .

Preparation Methods

Chemical Reactions Analysis

Sodium stibogluconate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions due to the presence of antimony in its structure.

    Substitution: The compound can undergo substitution reactions, particularly involving its gluconate moiety.

    Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, while reactions are often conducted under controlled temperature and pH conditions.

    Major Products: The primary products of these reactions are modified antimony compounds and gluconic acid derivatives.

Scientific Research Applications

Sodium stibogluconate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit macromolecular synthesis by reducing the availability of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This inhibition likely occurs through the disruption of the citric acid cycle and glycolysis . Additionally, sodium stibogluconate directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription .

Comparison with Similar Compounds

Sodium stibogluconate is unique among pentavalent antimonials due to its specific chemical structure and mechanism of action. Similar compounds include:

  • Antimony sodium gluconate
  • Estibogluconato sodico
  • Myostibin
  • Natrii stibogluconas
  • Stibanate
  • Stibanose
  • Stibatin
  • Stibinol
  • Stibogluconate de sodium

These compounds share similar therapeutic uses but differ in their chemical properties and efficacy.

Properties

Molecular Formula

C12H37Na3O27Sb2

Molecular Weight

925.90 g/mol

IUPAC Name

trisodium;(4R,5R,6R,10R,11R,12R)-6,12-bis[(1R)-1,2-dihydroxyethyl]-2,5,11-trihydroxy-8-oxido-2,8-dioxo-1,3,7,9-tetraoxa-2λ5,8λ5-distibacyclododecane-4,10-dicarboxylate;nonahydrate

InChI

InChI=1S/2C6H10O7.3Na.10H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;10*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;-1;+2;+3/p-3/t2*2-,3-,4-,5-;;;;;;;;;;;;;;;;;;/m11................../s1

InChI Key

VJCZMGLJTJZFEN-ZYPIZMQFSA-K

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@@H](O[Sb](=O)(O[C@@H]([C@H]([C@@H](O[Sb](=O)(O1)O)C(=O)[O-])O)[C@@H](CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C1C(C(O[Sb](=O)(OC(C(C(O[Sb](=O)(O1)O)C(=O)[O-])O)C(CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

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